molecular formula C15H15ClN2O2S B5581535 4-chloro-N'-(2,4-dimethylbenzylidene)benzenesulfonohydrazide

4-chloro-N'-(2,4-dimethylbenzylidene)benzenesulfonohydrazide

Cat. No.: B5581535
M. Wt: 322.8 g/mol
InChI Key: DAKYSIUFYBFBFW-LICLKQGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N'-(2,4-dimethylbenzylidene)benzenesulfonohydrazide is a useful research compound. Its molecular formula is C15H15ClN2O2S and its molecular weight is 322.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.0542766 g/mol and the complexity rating of the compound is 453. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystallography and Structural Analysis

  • Studies on the crystal structures of compounds similar to "4-chloro-N'-(2,4-dimethylbenzylidene)benzenesulfonohydrazide" have been conducted to understand their structural parameters and the effects of substituents. For instance, the crystal structures and Hirshfeld surface analyses of two (E)-N′-(para-substituted benzylidene) 4-chlorobenzenesulfonohydrazides were investigated, revealing insights into the molecular interactions and the impact of substituents on the structural features of these compounds (Salian, Foro, & Gowda, 2018).

Environmental Sensing

  • A novel application in environmental sensing, specifically for chromium ion detection in environmental samples, has been demonstrated using a derivative of the compound. The synthesis, characterization, and application of (E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide as a sensor for chromium ions highlight the potential of such compounds in environmental monitoring (Hussain et al., 2020).

Biological Evaluation and Drug Discovery

  • Research into benzenesulfonamide derivatives, including those related to "this compound," has shown promising antitumor activity. A study on the synthesis, biological evaluation, and molecular docking of novel benzenesulfonamide derivatives revealed their potential against HepG2 and MCF-7 cell lines, suggesting avenues for anticancer drug development (Fahim & Shalaby, 2019).

Materials Science and Corrosion Inhibition

  • In the realm of materials science, the electrochemical evaluation of aromatic sulfonohydrazides as corrosion inhibitors for carbon steel in acidic media showcases the practical applications of these compounds in protecting industrial materials from corrosion, thereby extending their lifecycle and reducing maintenance costs (Ichchou et al., 2019).

Properties

IUPAC Name

4-chloro-N-[(E)-(2,4-dimethylphenyl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-11-3-4-13(12(2)9-11)10-17-18-21(19,20)15-7-5-14(16)6-8-15/h3-10,18H,1-2H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKYSIUFYBFBFW-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.